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Cat. No.: B15173474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide details novel synthesis routes for the compound C15H17BrN6O3,

chemically identified as 6-bromo-1-(cyclopropylmethyl)-4-(3-methoxy-1-methyl-1H-pyrazol-4-

yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This molecule is a potent and selective inhibitor of

Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway, which plays a crucial

role in immune response and inflammation. Dysregulation of this pathway is implicated in

various autoimmune disorders, including rheumatoid arthritis. This guide provides a

comprehensive overview of the synthetic methodologies, experimental protocols, and the

biological context of this promising therapeutic agent.

Core Synthesis Strategy
The synthesis of 6-bromo-1-(cyclopropylmethyl)-4-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-1H-

pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through a multi-step process commencing

with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential

functionalization. A key starting material for this synthesis is 4,6-dichloro-1H-pyrazolo[3,4-

d]pyrimidine. The overall synthetic approach involves three main stages:

N-Alkylation: Selective alkylation of the pyrazole nitrogen of the pyrazolo[3,4-d]pyrimidine

core with a cyclopropylmethyl group.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the chlorinated pyrimidine

ring with a pyrazoleboronic acid derivative.

Amination: Nucleophilic substitution of the remaining chlorine atom with an amino group.

Experimental Protocols
Step 1: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-
d]pyrimidine
A foundational precursor, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, can be synthesized from

2,4,6-trichloropyrimidine-5-carbaldehyde.

Procedure: To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (19.0 g, 90 mmol) in

methanol (300 mL) at 0 °C, a solution of hydrazine monohydrate (4.8 mL) in methanol (80 mL)

is added dropwise. This is followed by the dropwise addition of triethylamine (13 mL) in

methanol (80 mL) at the same temperature. The reaction mixture is stirred at 0 °C for 30

minutes. The solvent is then removed under reduced pressure, and the resulting residue is

purified by flash chromatography to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow

solid.[1]

Reactant
Molecular Weight (

g/mol )
Amount Moles

2,4,6-

trichloropyrimidine-5-

carbaldehyde

211.41 19.0 g 0.090 mol

Hydrazine

monohydrate
50.06 4.8 mL ~0.099 mol

Triethylamine 101.19 13 mL ~0.093 mol

Product
Molecular Weight (

g/mol )
Yield

4,6-dichloro-1H-

pyrazolo[3,4-

d]pyrimidine

188.98 10.3 g (62%)
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Step 2: N-Alkylation of 4,6-dichloro-1H-pyrazolo[3,4-
d]pyrimidine
The selective alkylation of the N1 position of the pyrazole ring is a critical step.

Procedure: To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable aprotic

solvent such as N,N-dimethylformamide (DMF), a base (e.g., potassium carbonate or cesium

carbonate) is added. Subsequently, cyclopropylmethyl bromide is added, and the reaction

mixture is stirred at room temperature or with gentle heating until the reaction is complete

(monitored by TLC or LC-MS). The product, 1-(cyclopropylmethyl)-4,6-dichloro-1H-

pyrazolo[3,4-d]pyrimidine, is then isolated and purified using standard techniques such as

extraction and column chromatography.

Step 3: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction introduces the substituted pyrazole moiety.

Procedure: To a solution of 1-(cyclopropylmethyl)-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

and (3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid in a solvent system such as 1,4-dioxane

and water, a palladium catalyst (e.g., Pd(PPh3)4 or a more advanced catalyst like XPhosPdG2)

and a base (e.g., potassium carbonate or sodium carbonate) are added. The reaction mixture

is heated under an inert atmosphere (e.g., argon or nitrogen), often using microwave irradiation

to accelerate the reaction, until completion. The resulting product, 6-bromo-1-

(cyclopropylmethyl)-4-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-

chloro, is then worked up and purified.

Step 4: Amination
The final step involves the introduction of the amino group at the C4 position.

Procedure: The 6-bromo-1-(cyclopropylmethyl)-4-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-1H-

pyrazolo[3,4-d]pyrimidin-4-chloro is dissolved in a suitable solvent, and an ammonia source

(e.g., aqueous ammonia or ammonia in a sealed tube) is added. The reaction is heated, and

upon completion, the final product, 6-bromo-1-(cyclopropylmethyl)-4-(3-methoxy-1-methyl-1H-

pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is isolated and purified by crystallization or

chromatography.
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Visualizing the Synthesis and Biological Pathway
Experimental Workflow
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Caption: Synthetic workflow for C15H17BrN6O3.

JAK-STAT Signaling Pathway and Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway

is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding
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of a cytokine to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs

then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are

subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the

nucleus, where they regulate gene transcription.

In autoimmune diseases like rheumatoid arthritis, the JAK-STAT pathway is often overactive,

leading to chronic inflammation. JAK3, in particular, is crucial for signaling by cytokines that use

the common gamma chain (γc) receptor subunit, which are essential for lymphocyte function.
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Caption: Inhibition of the JAK-STAT pathway by C15H17BrN6O3.
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Conclusion
The synthesis of 6-bromo-1-(cyclopropylmethyl)-4-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-1H-

pyrazolo[3,4-d]pyrimidin-4-amine represents a significant advancement in the development of

targeted therapies for autoimmune diseases. The outlined synthetic routes provide a robust

framework for the production of this potent JAK3 inhibitor. Further research into optimizing

these synthetic pathways and exploring the full therapeutic potential of this compound is

warranted. This guide serves as a foundational resource for researchers dedicated to

advancing the field of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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